

A Technical Guide to the Physical Properties of Calcium Iodide at Low Temperatures

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Calcium;iodide*

Cat. No.: *B14125375*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the known physical properties of calcium iodide (CaI_2), with a specific focus on its characteristics at low temperatures. While extensive data is available for ambient conditions, this document highlights the significant gaps in the scientific literature regarding the cryogenic properties of anhydrous calcium iodide. This guide summarizes the available data, outlines the standard experimental protocols for determining low-temperature physical properties, and presents a generalized workflow for such investigations. This information is intended to serve as a foundational resource for researchers and professionals working with calcium iodide in low-temperature applications, including in the development of pharmaceuticals and advanced materials.

Introduction

Calcium iodide (CaI_2) is an ionic compound with applications in photography, as a source of iodine in animal feed and pharmaceuticals, and as a precursor in the synthesis of various chemical compounds.^[1] While its properties at room temperature are well-documented, there is a notable scarcity of experimental data on its physical characteristics at low and cryogenic temperatures. Understanding these properties is crucial for applications where CaI_2 may be subjected to cold processing, storage, or utilized in low-temperature technologies. This guide aims to consolidate the existing data and provide a framework for future research by detailing

the standard experimental methodologies for characterizing the low-temperature physical properties of ionic solids like calcium iodide.

Physical Properties of Anhydrous Calcium Iodide

Quantitative data on the physical properties of anhydrous calcium iodide at low temperatures is not readily available in the reviewed scientific literature. The following table summarizes the known physical properties at or near standard ambient temperature and pressure.

Table 1: Summary of Known Physical Properties of Anhydrous Calcium Iodide

Property	Value	Conditions	Reference(s)
Crystal Structure	Rhombohedral	Room Temperature	[1][2][3][4]
Space Group	P-3m1 (No. 164)	Room Temperature	[1][2][3]
Ca-I Bond Length	~3.00 - 3.15 Å	Room Temperature	[2][3][5]
Melting Point	779 °C (1052 K)	-	[1][3][4]
Boiling Point	1100 °C (1373 K)	-	[1][3]
Density	3.956 g/cm³	25 °C (298.15 K)	[1][3]
Molar Mass	293.887 g/mol	-	[1]
Heat Capacity (Cp)	77.15 J/(mol·K)	298.15 K	[6]
Band Gap (calculated)	3.90 eV	-	[2]

Note: The NIST-JANAF Thermochemical Tables provide heat capacity data for the solid phase from 298 K upwards. No experimental data below this temperature was found in the database. [6][7]

Low-Temperature Behavior and Phase Transitions

There is no specific experimental data in the reviewed literature detailing the phase transitions of anhydrous calcium iodide at low temperatures. Ionic compounds with similar structures, such as calcium chloride (CaCl₂), are known to undergo phase transitions at low temperatures.[8]

The possibility of such transitions in CaI_2 under cryogenic conditions remains an open area for investigation.

Experimental Protocols for Low-Temperature Characterization

The determination of the physical properties of crystalline solids at low temperatures requires specialized equipment and methodologies. The following sections describe the general experimental protocols that would be employed to characterize anhydrous calcium iodide.

Low-Temperature X-ray Diffraction (XRD)

Low-temperature XRD is the primary technique for determining crystal structure, lattice parameters, and identifying phase transitions as a function of temperature.

Methodology:

- A powdered sample of anhydrous calcium iodide is mounted in a cryostat equipped with X-ray transparent windows.
- The sample is cooled to the desired low temperature using liquid nitrogen or a closed-cycle helium refrigerator.^[9]
- X-ray diffraction patterns are collected at various temperature points as the sample is cooled or warmed.
- The resulting diffraction data is analyzed using methods such as Le Bail or Rietveld refinement to determine the crystal structure, space group, and lattice parameters at each temperature.^[9]
- Changes in the diffraction pattern as a function of temperature can indicate phase transitions.

Cryogenic Calorimetry for Heat Capacity Measurement

Calorimetry is used to measure the heat capacity of a material as a function of temperature. At low temperatures, this provides insight into the vibrational modes of the crystal lattice

(phonons).

Methodology:

- A small, well-characterized sample of calcium iodide is placed in a calorimeter within a cryostat.
- The sample is cooled to the lowest desired temperature (e.g., liquid helium temperatures).
- A known amount of heat is applied to the sample using a resistive heater, and the resulting temperature change is precisely measured with a calibrated thermometer (e.g., a germanium or platinum resistance thermometer).[10]
- The heat capacity is calculated from the heat input and the temperature change. This process is repeated at various temperatures to obtain the heat capacity as a function of temperature.

Thermal Conductivity Measurement at Low Temperatures

The thermal conductivity of a solid at low temperatures is highly dependent on its purity and crystalline perfection. Several methods can be used for its measurement.

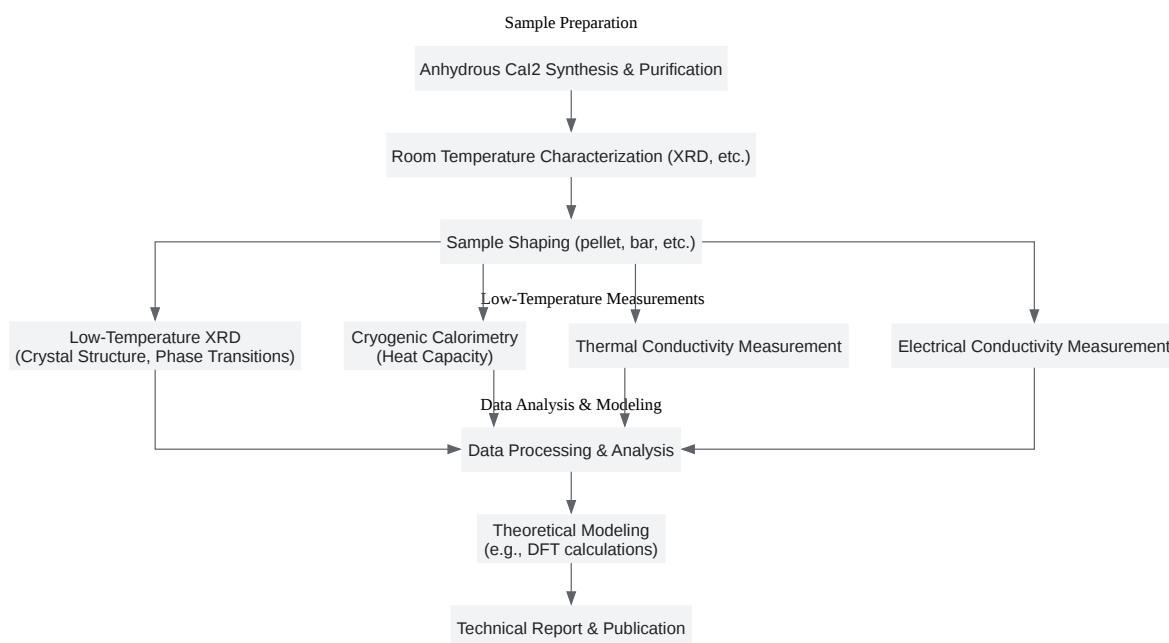
Methodology (Steady-State Axial Flow Method):

- A cylindrical or bar-shaped sample of calcium iodide is prepared.
- One end of the sample is attached to a heat sink (cold finger of a cryostat), and a heater is attached to the other end.[11]
- The sample is placed under high vacuum to minimize heat loss through convection and radiation.
- A known amount of heat is supplied by the heater, creating a steady-state temperature gradient along the sample.

- The temperatures at two or more points along the sample are measured using thermocouples or resistance thermometers.
- The thermal conductivity is calculated from the applied heat flux, the measured temperature gradient, and the cross-sectional area of the sample.[\[12\]](#)

Electrical Conductivity Measurement

For an ionic solid like calcium iodide, electrical conductivity in the solid state is expected to be extremely low.[\[13\]](#) However, precise measurements can still be performed to quantify its insulating properties at low temperatures.


Methodology (Four-Probe Method):

- A sample of calcium iodide is shaped into a regular geometry (e.g., a rectangular bar).
- Four electrical contacts are made to the sample. Two outer contacts are used to pass a small, constant current through the sample, and two inner contacts are used to measure the voltage drop.
- The sample is placed in a cryostat to control its temperature.
- The resistance is calculated from the measured current and voltage. The electrical resistivity is then determined from the resistance and the sample's geometry.
- Measurements are repeated at various low temperatures to determine the temperature dependence of the electrical conductivity.

Visualizations

Generalized Experimental Workflow

The following diagram illustrates a generalized workflow for the comprehensive characterization of the low-temperature physical properties of a crystalline solid like calcium iodide.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for low-temperature physical property characterization of CaI_2 .

Conclusion

This technical guide has summarized the currently available data on the physical properties of calcium iodide, noting a significant lack of information pertaining to its behavior at low temperatures. While room-temperature properties are established, further experimental investigation is required to characterize its crystal structure, thermal expansion, heat capacity, and thermal and electrical conductivities at cryogenic temperatures. The standardized experimental protocols outlined herein provide a roadmap for researchers to conduct these necessary investigations. A thorough understanding of these low-temperature properties is essential for advancing the use of calcium iodide in specialized scientific and industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Calcium iodide - Wikipedia [en.wikipedia.org]
- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 3. webqc.org [webqc.org]
- 4. WebElements Periodic Table » Calcium » calcium diiodide [winter.group.shef.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. calcium iodide [webbook.nist.gov]
- 7. calcium iodide [webbook.nist.gov]
- 8. imrjournal.info [imrjournal.info]
- 9. rsc.org [rsc.org]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. ias.ac.in [ias.ac.in]
- 12. Methods of Measuring Thermal Conductivity in Solids and Liquids* [opg.optica.org]
- 13. AI-Assisted Concept of Some Properties of Ionic Compounds | OER Commons [oercommons.org]

- To cite this document: BenchChem. [A Technical Guide to the Physical Properties of Calcium Iodide at Low Temperatures]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b14125375#physical-properties-of-calcium-iodide-at-low-temperatures>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com